(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
The compound “(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a structurally complex molecule featuring a 4,5-dihydroimidazole core fused with a 2-fluorophenyl methanone group and a 4-methylbenzylthio substituent. The 4,5-dihydroimidazole ring introduces partial saturation, which may influence conformational flexibility and electronic properties compared to fully aromatic imidazole derivatives . This compound’s synthesis likely involves multi-step procedures analogous to those described for related imidazolyl methanones, such as nucleophilic substitution or coupling reactions using tert-butyllithium and benzoyl chloride derivatives .
Properties
IUPAC Name |
(2-fluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-6-8-14(9-7-13)12-23-18-20-10-11-21(18)17(22)15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHAEGJMCBLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2-fluorophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylphenyl groups may interact with hydrophobic pockets in proteins, while the dihydroimidazolyl group may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Fluorinated Aryl Imidazoles
- 2-(2,4-Difluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole monohydrate (): This analogue features a difluorophenyl group, enhancing lipophilicity and metabolic stability compared to the mono-fluorinated target compound.
- 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole (): The chloro-fluorophenyl substituent introduces both halogen bonding and steric hindrance, contrasting with the simpler 2-fluorophenyl group in the target compound. Such differences may impact solubility and crystallinity .
Thioether-Functionalized Imidazoles
- 2-((4-Methylbenzyl)thio)-4,5-dihydro-1H-imidazole derivatives (): The 4-methylbenzylthio group in the target compound is structurally distinct from sulfonyl or alkylthio groups in analogues like 2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Sulfonyl groups are more electron-withdrawing than thioethers, affecting redox properties and metabolic pathways .
Saturated vs. Aromatic Imidazole Cores
- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (): The fully aromatic imidazole core enables π-π stacking interactions, whereas the 4,5-dihydroimidazole in the target compound introduces partial saturation, reducing aromaticity but increasing flexibility. This may influence binding modes in biological targets .
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound are unavailable, insights can be drawn from structurally related molecules:
- Antiproliferative Activity: Imidazole derivatives like 2-aryl-4-benzoyl-imidazoles () exhibit antiproliferative effects against cancer cell lines. The 2-fluorophenyl group in the target compound may enhance cytotoxicity compared to non-fluorinated analogues due to improved membrane permeability .
- However, the fluorine atom may counterbalance this by forming hydrogen bonds .
Data Table: Key Features of Target Compound and Analogues
*Molecular weights estimated based on structural formulae.
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